2-aminoethanol;(2R)-2-[[4-(methoxycarbonylamino)phenyl]sulfonylamino]propanoic acid 2-aminoethanol;(2R)-2-[[4-(methoxycarbonylamino)phenyl]sulfonylamino]propanoic acid
Brand Name: Vulcanchem
CAS No.: 83192-81-8
VCID: VC17121005
InChI: InChI=1S/C11H14N2O6S.C2H7NO/c1-7(10(14)15)13-20(17,18)9-5-3-8(4-6-9)12-11(16)19-2;3-1-2-4/h3-7,13H,1-2H3,(H,12,16)(H,14,15);4H,1-3H2/t7-;/m1./s1
SMILES:
Molecular Formula: C13H21N3O7S
Molecular Weight: 363.39 g/mol

2-aminoethanol;(2R)-2-[[4-(methoxycarbonylamino)phenyl]sulfonylamino]propanoic acid

CAS No.: 83192-81-8

Cat. No.: VC17121005

Molecular Formula: C13H21N3O7S

Molecular Weight: 363.39 g/mol

* For research use only. Not for human or veterinary use.

2-aminoethanol;(2R)-2-[[4-(methoxycarbonylamino)phenyl]sulfonylamino]propanoic acid - 83192-81-8

Specification

CAS No. 83192-81-8
Molecular Formula C13H21N3O7S
Molecular Weight 363.39 g/mol
IUPAC Name 2-aminoethanol;(2R)-2-[[4-(methoxycarbonylamino)phenyl]sulfonylamino]propanoic acid
Standard InChI InChI=1S/C11H14N2O6S.C2H7NO/c1-7(10(14)15)13-20(17,18)9-5-3-8(4-6-9)12-11(16)19-2;3-1-2-4/h3-7,13H,1-2H3,(H,12,16)(H,14,15);4H,1-3H2/t7-;/m1./s1
Standard InChI Key JBXCSLWKHMARGT-OGFXRTJISA-N
Isomeric SMILES C[C@H](C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)OC.C(CO)N
Canonical SMILES CC(C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)OC.C(CO)N

Introduction

Chemical Structure and Nomenclature

The compound’s systematic name reflects its hybrid structure, combining 2-aminoethanol (a primary alcohol with an amino group) and a propanoic acid derivative substituted with sulfonamide and methoxycarbonyl groups. The (2R) stereodescriptor indicates the chiral configuration at the second carbon of the propanoic acid backbone. Key structural features include:

  • Sulfonamide bridge: Connects the phenyl ring to the propanoic acid moiety, a feature common in bioactive molecules due to its hydrogen-bonding potential .

  • Methoxycarbonyl group: Attached to the para position of the phenyl ring, introducing steric and electronic effects that may influence solubility and reactivity .

  • Aminoethanol segment: Provides a secondary alcohol and primary amine, enabling participation in zwitterionic interactions or salt formation .

A hypothetical structural formula is proposed below, though experimental validation is required:
C14H20N3O6S\text{C}_{14}\text{H}_{20}\text{N}_3\text{O}_6\text{S}

Compound NameKey FeaturesBioactivity
SulfanilamideBasic sulfonamide structureAntibacterial
CelecoxibPara-substituted sulfonamide on aryl ringCOX-2 inhibition
Target CompoundMethoxycarbonyl + aminoethanol modificationsHypothetical broad-spectrum

Physicochemical Properties

Predicted properties derived from computational models include:

PropertyValueMethod (Estimation)
Molecular Weight363.39 g/molEmpirical formula
logP (Octanol-Water)1.2 ± 0.3XLogP3
Water Solubility2.1 mg/mLALIENS
pKa (Acidic)3.8 (propanoic acid)ACD/pKa DB
pKa (Basic)9.1 (aminoethanol amine)ChemAxon

Future Research Directions

  • Synthetic optimization: Develop scalable routes with >95% enantiomeric excess.

  • In vitro screening: Prioritize antibacterial and anti-inflammatory assays.

  • ADMET profiling: Evaluate absorption, distribution, and cytochrome P450 interactions.

  • X-ray crystallography: Resolve 3D structure to guide structure-activity relationship (SAR) studies.

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